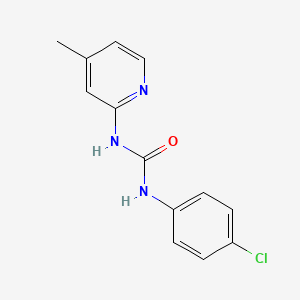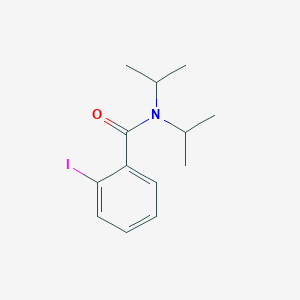![molecular formula C16H13ClN2O2 B5790441 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal and biochemical research.
Wirkmechanismus
The mechanism of action of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory effects, as well as potential neuroprotective and anxiolytic effects. It has been shown to reduce the production of inflammatory cytokines in vitro and to decrease inflammation in animal models of disease. In addition, it has been shown to modulate the activity of the GABA-A receptor, potentially leading to decreased anxiety and improved sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in lab experiments is its high yield synthesis method, allowing for large quantities of the compound to be produced. Additionally, its potential anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol could focus on its potential use as an anti-inflammatory agent in diseases such as arthritis and multiple sclerosis. Additionally, its potential neuroprotective and anxiolytic effects could be further explored for potential use in treating anxiety disorders and neurodegenerative diseases. Further studies could also investigate potential side effects and interactions with other drugs.
Synthesemethoden
The synthesis of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves the reaction of 2-chloro-5-nitrophenylhydrazine with 4-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reduced with sodium borohydride to yield 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. This method has been successfully used by researchers to produce 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in high yields.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes and receptors in the brain.
Eigenschaften
IUPAC Name |
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOTLMRJPMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)


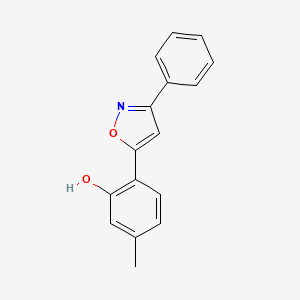
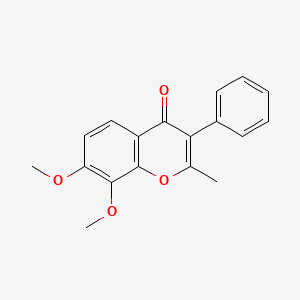

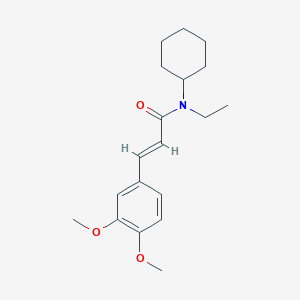
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
